地西布替-正丁基硼替佐米

描述

Desisobutyl-n-butyl Bortezomib (DnBB) is a novel boronic acid-based proteasome inhibitor developed by researchers at the Institute of Organic Chemistry and Biochemistry in Prague, Czech Republic. It is a member of the boronic acid-based proteasome inhibitor family and is a powerful inhibitor of the 26S proteasome. DnBB has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.

科学研究应用

癌症研究

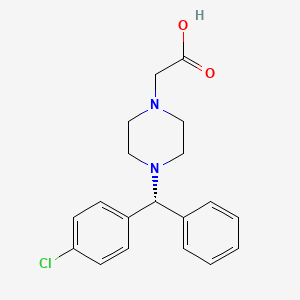

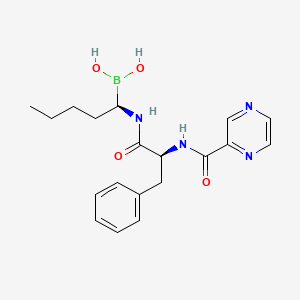

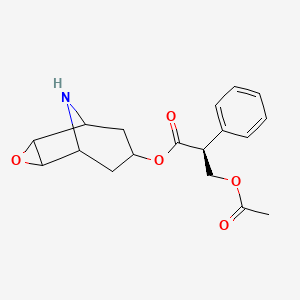

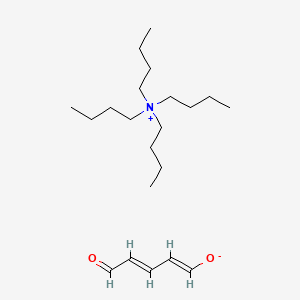

地西布替-正丁基硼替佐米是硼替佐米的一种衍生物,是一种强效的20S蛋白酶体抑制剂 {svg_1}. 它已被广泛应用于癌症研究,特别是治疗多发性骨髓瘤和套细胞淋巴瘤 {svg_2}. 它会破坏多种细胞信号通路,导致细胞周期进程抑制、凋亡诱导以及血管生成和增殖抑制 {svg_3}.

药物开发

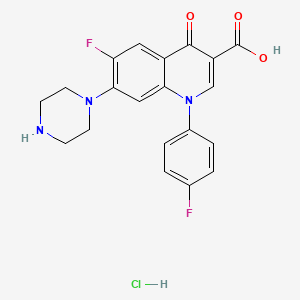

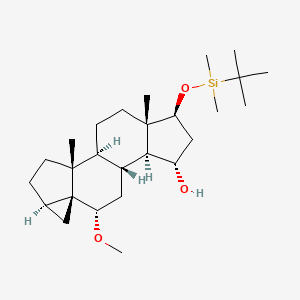

地西布替-正丁基硼替佐米已被用于药物开发,特别是用于开发多发性骨髓瘤的治疗方法 {svg_4}. 研究表明,它可以改善动物模型中不同自身免疫性疾病的症状,并改善系统性红斑狼疮、类风湿性关节炎、重症肌无力、视神经脊髓炎谱系疾病、慢性炎性脱髓鞘性多发性神经病以及对传统疗法无反应的自身免疫性血液病患者的症状 {svg_5}.

生物化学

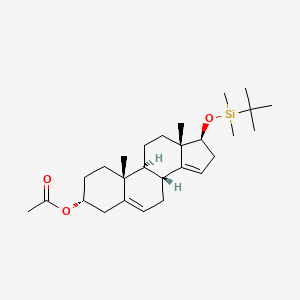

在地西布替-正丁基硼替佐米已被用于研究泛素-蛋白酶体系统,这是细胞中蛋白质降解的关键途径 {svg_6}. 它通过β活性位点起作用并抑制蛋白酶体的作用 {svg_7}.

药理学

地西布替-正丁基硼替佐米在药理学方面具有重要的应用。 它被用于研究蛋白酶体抑制剂的药代动力学和药效学 {svg_8}. 它也被用于研究药物相互作用 {svg_9}.

分子生物学

在地西布替-正丁基硼替佐米被用于研究蛋白酶体抑制对细胞过程的影响,如细胞周期进程、凋亡和血管生成 {svg_10}.

分析化学

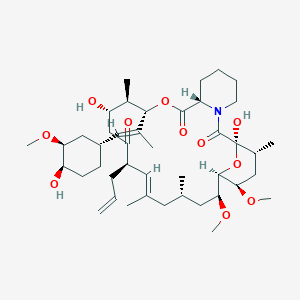

地西布替-正丁基硼替佐米在分析化学中被用作参考物质,用于高度准确和可靠的数据分析 {svg_11}. 它可用于分析方法开发、方法验证(AMV)、缩短新药申请(ANDA)的质量控制(QC)应用,或在硼替佐米的商业化生产过程中使用 {svg_12}.

作用机制

Target of Action

Desisobutyl-n-butyl Bortezomib primarily targets the 26S proteasome, a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway is essential for the degradation of intracellular dysfunctional proteins and a rapid turnover of key regulatory proteins .

Mode of Action

Desisobutyl-n-butyl Bortezomib is a potent inhibitor of the proteasome’s chymotryptic-like activity, which is attributed to the β5-subunit of the 20S core particle . It binds to the active site of the threonine hydroxyl group in the β5-subunit . By inhibiting the proteasome-mediated degradation of key proteins that promote cell apoptosis, Desisobutyl-n-butyl Bortezomib induces a cell cycle arrest during the G2-M phase . The anticancer activity of Desisobutyl-n-butyl Bortezomib was largely associated with suppression of the NF-κB signaling pathway, resulting in the downregulation of anti-apoptotic target genes and expression of anti-apoptic proteins .

Biochemical Pathways

The inhibition of the 26S proteasome by Desisobutyl-n-butyl Bortezomib disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation .

Pharmacokinetics

The pharmacokinetic profile of intravenous Desisobutyl-n-butyl Bortezomib is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Desisobutyl-n-butyl Bortezomib is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile . Desisobutyl-n-butyl Bortezomib has been shown to be a substrate of several cytochrome P450 isoenzymes using in vitro systems .

Result of Action

The antiproliferative, proapoptotic, antiangiogenic, and antitumor activities of Desisobutyl-n-butyl Bortezomib result from proteasome inhibition and depend on the altered degradation of a host of regulatory proteins . Exposure to Desisobutyl-n-butyl Bortezomib has been shown to stabilize p21, p27, and p53, as well as the proapoptotic Bid and Bax proteins, caveolin-1, and inhibitor κB-α, which prevents activation of nuclear factor κB-induced cell survival pathways .

Action Environment

Moderate or severe hepatic impairment causes an increase in plasma concentrations of desisobutyl-n-butyl bortezomib . Therefore, patients with moderate or severe hepatic impairment should start at a reduced dose . Because Desisobutyl-n-butyl Bortezomib undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes, certain strong cytochrome P450 3A4 inducers and inhibitors can also alter the systemic exposure of Desisobutyl-n-butyl Bortezomib .

生化分析

Biochemical Properties

Desisobutyl-n-butyl Bortezomib, similar to Bortezomib, is likely to interact with various enzymes and proteins within the cell. Bortezomib is known to inhibit the chymotryptic-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition is primarily attributed to the β5-subunit of the 20S core particle . Desisobutyl-n-butyl Bortezomib, being a derivative, might exhibit similar interactions.

Cellular Effects

The cellular effects of Desisobutyl-n-butyl Bortezomib are expected to be similar to those of Bortezomib. Bortezomib has been shown to suppress survival and induce apoptosis of EBV+ T- or NK-cell lines and peripheral mononuclear cells containing EBV-infected T or NK cells . It also suppresses the activation of survival-promoting molecule NF-κB, which is constitutively activated in EBV+ T- or NK-cell lines .

Molecular Mechanism

The molecular mechanism of Desisobutyl-n-butyl Bortezomib is likely to be similar to that of Bortezomib. Bortezomib binds to the active site of the threonine hydroxyl group in the β5-subunit of the 20S proteolytic core . This binding inhibits the proteasome-mediated degradation of key proteins that promote cell apoptosis, leading to cell cycle arrest during the G2-M phase .

Temporal Effects in Laboratory Settings

Bortezomib has been shown to have significant effects over time in laboratory settings . It is reasonable to expect that Desisobutyl-n-butyl Bortezomib might exhibit similar temporal effects.

Dosage Effects in Animal Models

The dosage effects of Desisobutyl-n-butyl Bortezomib in animal models are not well-studied. Bortezomib has been studied extensively in animal models. The standard dose of Bortezomib at 1.3 mg/m2 twice a week has shown significant activity in patients with advanced non-small cell lung cancer .

Metabolic Pathways

Desisobutyl-n-butyl Bortezomib is likely to be involved in similar metabolic pathways as Bortezomib. Bortezomib undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . It also causes an increase in the activity of both the pentose phosphate pathway and serine synthesis pathway, ultimately leading to an increased anti-oxidant capacity of BTZ-resistant cells .

属性

IUPAC Name |

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGKEQJOTKHQBX-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104011-35-9 | |

| Record name | N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)

![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)

![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)

![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)